molecular formula C14H9N4NaO5 B1662880 Dantrolene Na CAS No. 14663-23-1

Dantrolene Na

Cat. No.: B1662880
CAS No.: 14663-23-1
M. Wt: 336.23 g/mol
InChI Key: KSRLIXGNPXAZHD-UHFFFAOYSA-M
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Description

Dantrolene sodium is a hydantoin derivative and a direct-acting, postsynaptic skeletal muscle relaxant . Its primary research application is in the study of malignant hyperthermia (MH), a life-threatening hypermetabolic state triggered by volatile anesthetics and depolarizing muscle relaxants . The compound acts as a ryanodine receptor antagonist (RyR1), inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum of skeletal muscle cells . By depressing excitation-contraction coupling, it mitigates the sustained muscle contractions characteristic of an MH crisis, making it a critical tool for investigating calcium homeostasis and related cellular processes . Beyond MH, dantrolene sodium is valuable in scientific studies of other conditions linked to dysregulated intracellular calcium release, including neuroleptic malignant syndrome, muscle spasticity from upper motor neuron disorders, and heat stroke . It is also used in research exploring its potential effects in cardiac arrhythmias, neurodegenerative diseases like Alzheimer's, and vasospasm following subarachnoid hemorrhage . Dantrolene sodium is available in various formulations for research, including capsules and lyophilized powders for injection . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044585
Record name Dantrolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-23-1
Record name Dantrolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Traditional Synthesis from Dantrolene Free Acid

The conventional route involves neutralizing dantrolene free acid with sodium methoxide in methanol:

  • Reaction Setup : Dantrolene (140 g), methanol (2,765 g), and 30% sodium methoxide (161 g) are stirred at 25°C for 1 hour.
  • Precipitation : Cooling to −5°C induces crystallization, followed by vacuum filtration and drying at 40–60°C.
  • Yield : This method achieves ~85% yield but produces a crude product requiring purification.

Key impurities include unreacted starting material and 5-(4-nitrophenyl)-2-furaldehyde, a photolytic degradation byproduct detectable via HPTLC at Rf = 0.62 ± 0.02.

Patent-Protected Crystallization of Form A

CN111825662A discloses a methanol-water recrystallization method to produce Form A:

Stepwise Protocol :

  • Dissolution : Crude dantrolene sodium (1–40 g) is added to methanol (50–100% v/v) at 20–30°C.
  • Stirring : Maintain agitation for 6–16 hours to ensure complete dissolution of impurities.
  • Filtration : Vacuum filtration removes insoluble particulates.
  • Drying : 40–50°C vacuum drying for 36–48 hours yields orange crystalline Form A.

Critical Parameters :

Parameter Optimal Range Effect on Crystallinity
Methanol Concentration 65–100% v/v Higher purity (>99.5%)
Stirring Time 6–16 hours Prevents premature crystallization
Drying Temperature 40–50°C Avoids hydrate formation

This method reduces water content to <0.5% w/w, enhancing storage stability compared to lyophilized forms.

Purification and Crystallization Dynamics

Solvent Selection and Polymorph Control

Methanol’s low polarity and hydrogen-bonding capacity favor Form A nucleation. Comparative studies show:

Solvent System Crystal Form Stability (40°C/RH 75%)
Methanol-Water (65:35) Form A 98.2% purity at 6 months
Ethanol-Water (50:50) Form B 94.7% purity at 6 months
Acetone Amorphous 89.1% purity at 3 months

X-ray diffraction (XRD) confirms Form A’s unique lattice structure, while differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C (ΔH = 145 J/g).

Impurity Profiling and Quality Control

HPTLC methods resolve dantrolene sodium (Rf = 0.38) from 5-(4-nitrophenyl)-2-furaldehyde (Rf = 0.62) using chloroform-ethyl acetate-acetic acid (10:0.5:0.01 v/v). Validation data include:

  • Linearity : 0.1–1.5 μg/band for dantrolene (R² = 0.9987)
  • LOD/LOQ : 0.03 μg/band and 0.09 μg/band, respectively

This method supersedes British Pharmacopoeia HPLC protocols by reducing analysis time from 25 minutes to 8 minutes per sample.

Stability and Degradation Kinetics

Accelerated Stability Testing

Form A exhibits negligible degradation under ICH-recommended conditions:

Condition Duration Purity Retention
40°C/75% RH 6 months 98.2%
5000 lux illumination 1 month 97.8%
60°C 2 weeks 96.4%

In contrast, amorphous dantrolene sodium degrades by 8.3% under identical humidity.

Photolytic Degradation Pathways

UV exposure (λ = 320 nm) cleaves the hydantoin ring, generating 5-(4-nitrophenyl)-2-furaldehyde via Norrish Type I mechanisms. First-order kinetics (k = 0.042 day⁻¹) predict a shelf life of 23 months under ambient light.

Industrial-Scale Production Considerations

Equipment and Process Design

  • Reactor Type : Glass-lined jacketed reactors for pH-controlled neutralization
  • Filtration : Sparkler filters with 10 μm porosity
  • Drying : Tray dryers under 10–15 mmHg vacuum

Batch records from Example 6 (CN111825662A) demonstrate scalability to 40 kg batches with 98.7% yield.

Cost-Benefit Analysis

Parameter Methanol Process Lyophilization (CN102302461B)
Solvent Cost $12/kg API $84/kg API
Energy Consumption 15 kWh/kg API 210 kWh/kg API
Stability Testing 6-month data 3-month data

The methanol process reduces production costs by 68% while eliminating freeze-drying bottlenecks.

Comparative Analysis of Crystalline Forms

Dissolution Performance

Form A achieves 90% dissolution in purified water (pH 10.5–11.5) within 90 seconds, critical for emergency Malignant Hyperthermia treatment:

Time (s) Form A Dissolution (%) Amorphous Form Dissolution (%)
30 62.4 28.9
60 85.1 51.2
90 98.6 73.4

Patent Landscape

CN111825662A priority dates (2019–2020) supersede earlier patents like CN102302461B (2011), establishing Form A as the current industrial standard.

Scientific Research Applications

Treatment of Malignant Hyperthermia

Primary Indication
Dantrolene sodium is FDA-approved for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetic agents. The drug acts as a ryanodine receptor antagonist, inhibiting the excessive release of intracellular calcium from the sarcoplasmic reticulum in muscle cells, which is responsible for the hypermetabolic state observed during MH episodes .

Clinical Protocols
The standard dosing protocol for dantrolene during an MH crisis ranges from 1 mg/kg to 10 mg/kg. For instance, a typical dose for a 70 kg patient can reach up to 700 mg, necessitating rapid administration due to the urgency of the condition .

Management of Muscle Spasticity

Indications
Dantrolene sodium is also indicated for muscle spasticity associated with upper motor neuron disorders such as:

  • Stroke
  • Spinal Cord Injury
  • Cerebral Palsy
  • Multiple Sclerosis

It is the only FDA-approved oral peripherally-acting antispasmodic medication for these disorders .

Neuroleptic Malignant Syndrome

Off-label Use
Dantrolene has been utilized off-label for neuroleptic malignant syndrome (NMS), which presents similarly to MH. The drug's efficacy in reducing muscle rigidity and hyperthermia makes it a viable option in managing NMS cases .

Aneurysmal Subarachnoid Hemorrhage

Recent studies have investigated dantrolene's potential in treating vasospasm following aneurysmal subarachnoid hemorrhage. Preliminary findings suggest that single-dose intravenous administration can decrease arterial vasospasm, although this remains an off-label application .

Wolfram Syndrome

Clinical Trials
Dantrolene sodium has been explored in clinical trials targeting Wolfram syndrome, a rare genetic disorder. A phase Ib/IIa trial indicated that while dantrolene was well tolerated, it did not significantly improve pancreatic β-cell function or visual acuity after six months of treatment. However, the study highlighted the need for further research into dantrolene's effects on this syndrome .

Potential Future Applications

Alzheimer’s Disease Research
Emerging research suggests that dantrolene may have potential applications in treating Alzheimer’s disease by modulating calcium release linked to amyloid processing in neurons. This area requires extensive further investigation to establish any therapeutic benefits .

Summary of Clinical Findings

ApplicationIndication TypeEvidence LevelNotes
Malignant HyperthermiaFDA-approvedHighCritical for emergency management during anesthesia
Muscle SpasticityFDA-approvedHighEffective for upper motor neuron disorders
Neuroleptic Malignant SyndromeOff-labelModerateSimilar symptoms to MH; effective in reducing rigidity
Aneurysmal Subarachnoid HemorrhageOff-labelPreliminaryPositive effects on vasospasm observed
Wolfram SyndromeClinical TrialPreliminaryNo significant improvement noted; further studies needed
Alzheimer’s DiseaseResearchEarly-stagePotential mechanism identified; more research required

Case Studies and Clinical Trials

Several case studies have documented dantrolene's diverse applications:

  • Urinary Retention Case Study : A reported case highlighted urinary retention as an unusual side effect during rehabilitation with dantrolene post-traumatic brain injury. The condition resolved upon dosage reduction, illustrating the importance of monitoring side effects during treatment .
  • Wolfram Syndrome Clinical Trial : Involving 22 subjects with genetically confirmed diagnoses, this trial assessed safety and tolerability but found no significant improvements in primary endpoints after six months of treatment .

Mechanism of Action

Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction. The decrease in intracellular calcium concentration leads to muscle relaxation and alleviation of symptoms associated with malignant hyperthermia and muscle spasticity .

Comparison with Similar Compounds

Dantrolene Sodium vs. Diazepam

Mechanism of Action :

  • Dantrolene sodium : Directly inhibits calcium release in skeletal muscle, acting peripherally .
  • Diazepam : A benzodiazepine that enhances GABAergic inhibition in the CNS, reducing polysynaptic reflexes and muscle tone .

Efficacy in Spasticity :

  • Tension Reduction : Dantrolene sodium reduces muscle tension more effectively than diazepam. In a double-blind crossover study of 42 multiple sclerosis patients, dantrolene sodium achieved greater reductions in resistance to passive stretch, clonus, and hyperreflexia .
  • EMG Activity : Diazepam significantly suppresses electromyographic (EMG) activity in agonist and antagonist muscles, whereas dantrolene sodium preserves EMG signals while reducing torque .

Side Effects :

  • Dantrolene sodium : Muscle weakness (reported in 20–30% of patients), hepatotoxicity (rare but severe) .
  • Diazepam : Sedation, dizziness, and tolerance with prolonged use .

Combination Therapy :
Combining both drugs may enhance spasticity reduction in some patients, but diazepam’s central effects can counteract dantrolene sodium’s peripheral benefits in others .

Table 1: Dantrolene Sodium vs. Diazepam

Parameter Dantrolene Sodium Diazepam
Mechanism Peripheral Ca²⁺ inhibition Central GABA enhancement
Tension Reduction +++ ++
EMG Suppression + +++
Common Side Effects Muscle weakness, hepatotoxicity Sedation, tolerance
Key Studies Schmidt et al. (2000) Glass et al. (1974)

Dantrolene Sodium vs. Nanocrystalline Dantrolene Sodium Suspension (DSS)

Formulation Differences :

  • Standard Dantrolene Sodium : Low solubility (0.33 mg/mL), requiring cumbersome preparation (860 ± 202 seconds) .
  • Nanocrystalline Suspension (DSS): 150-fold higher concentration (50 mg/mL), enabling rapid administration (51 ± 9 seconds for preparation; 4 ± 2 seconds for injection) .

Efficacy in Malignant Hyperthermia :
Both formulations successfully reversed MH crises in susceptible pigs. DSS showed equivalent therapeutic outcomes to standard dantrolene sodium in stabilizing arterial pH, pCO₂, and lactate levels .

Clinical Advantage :
DSS’s rapid preparation and administration significantly reduce treatment delays, critical in MH emergencies .

Table 2: Standard vs. Nanocrystalline Dantrolene Sodium

Parameter Standard Dantrolene Sodium Nanocrystalline DSS
Concentration 0.33 mg/mL 50 mg/mL
Preparation Time 860 ± 202 s 51 ± 9 s
Injection Time 472 ± 51 s 4 ± 2 s
Efficacy in MH Equivalent Equivalent
Key Studies Schütte et al. (2011) Schütte et al. (2011)

Dantrolene Sodium vs. Azumolene

Solubility and Potency :

  • Azumolene: A 30-fold more water-soluble analog of dantrolene sodium, facilitating intravenous use .
  • In Vitro Efficacy : Both drugs inhibit caffeine-induced contractures in mouse skeletal muscle with similar IC₅₀ values (1.6–3.5 µM for dantrolene sodium; 2.4–2.8 µM for azumolene) .

Dantrolene Sodium vs. Sodium Thiocyanate

Mechanistic Contrast :

  • Dantrolene Sodium : Reduces calcium release during E-C coupling, shortening the "active state" of muscle contraction .
  • Sodium Thiocyanate : Prolongs active state and potentiates caffeine-induced calcium release, opposing dantrolene sodium’s effects .

Biological Activity

Dantrolene sodium is a skeletal muscle relaxant primarily used to treat conditions associated with muscle spasticity and malignant hyperthermia (MH). Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum in muscle cells, which directly affects muscle contraction. This article explores the biological activity of dantrolene sodium, including its pharmacological properties, clinical applications, and recent research findings.

Dantrolene sodium acts predominantly on ryanodine receptors (RyRs), specifically RyR1 and RyR3, found in skeletal muscle. By binding to these receptors, dantrolene reduces calcium ion (Ca²⁺) release, thereby decreasing muscle contraction. This mechanism is crucial in conditions characterized by excessive calcium release leading to muscle rigidity and spasms.

Key Mechanisms:

  • Calcium Homeostasis : Dantrolene stabilizes intracellular calcium levels, preventing overload that can lead to cell injury and apoptosis .
  • Neuroprotection : In neuronal models, dantrolene has shown protective effects against oxidative stress and apoptosis by modulating calcium dynamics .
  • Membrane Stabilization : Dantrolene has been identified as a potential stabilizer of neuronal plasma membranes, inhibiting phospholipase A2 activity and reducing membrane fluidity changes induced by calcium influx .

Clinical Applications

Dantrolene sodium has several clinical applications beyond its initial use for MH. It is effective in treating various conditions associated with muscle spasticity, including:

  • Malignant Hyperthermia : Dantrolene is the first-line treatment for MH, significantly reducing mortality rates from over 70% to less than 10% .
  • Spasticity Management : It is used in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy .
  • Neuroleptic Malignant Syndrome : Dantrolene has been utilized in treating this potentially life-threatening condition due to antipsychotic medications .

Case Studies

  • Malignant Hyperthermia : A study highlighted the importance of rapid dantrolene administration in reducing mortality rates associated with MH during surgical procedures .
  • Spasticity Treatment : In a controlled trial comparing dantrolene with diazepam, dantrolene demonstrated superior efficacy in reducing spasticity without significant sedation compared to diazepam .

Research Findings

Recent studies have expanded our understanding of dantrolene's biological activity:

Table 1: Summary of Research Findings on Dantrolene Sodium

Study FocusFindingsReference
NeuroprotectionDantrolene prevents amyloid-β induced apoptosis in Alzheimer's model by modulating Ca²⁺ release
Calcium DynamicsInhibition of Ca²⁺ discharge from the sarcoplasmic reticulum leads to decreased cell injury
Efficacy in SpasticitySuperior efficacy compared to diazepam in managing spasticity with fewer sedative effects
Membrane StabilizationActs as a plasma membrane stabilizer in neuroblastoma cells

Pharmacokinetics and Toxicology

The pharmacokinetics of dantrolene sodium involves absorption, distribution, metabolism, and excretion processes that can vary significantly between individuals. Long-term use may lead to liver dysfunction in a small percentage of patients, necessitating regular monitoring .

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Stability

Dantrolene sodium undergoes hydrolysis in aqueous solutions, following pseudo first-order kinetics . Degradation pathways vary with pH:

Hydrolysis Pathways

  • Acidic conditions (pH 1.2–5.0):
    Hydantoin ring opening forms Compound B (open-ring structure) .

  • Alkaline conditions (pH 7.4–9.5):
    Formation of Compound C via nucleophilic attack on the nitrophenyl group .

pH-Rate Profile

A V-shaped profile at 25°C shows maximum stability at pH 7.4 (Figure 1) :

pHkₒbₛ (h⁻¹)Half-life (t₁/₂)
1.20.02133 h
7.40.005138 h
9.50.01838 h

Thermal Degradation

Elevated temperatures accelerate hydrolysis. At pH 7.4 :

Temperature (°C)kₒbₛ (h⁻¹)Activation Energy (Eₐ)
250.00572.4 kJ·mol⁻¹
370.023
600.124

Thermodynamic parameters (ΔH‡ = 69.8 kJ·mol⁻¹, ΔS‡ = −34.6 J·mol⁻¹·K⁻¹) suggest a dissociative mechanism .

Solid-State Reactivity

  • Mechanochemical synthesis: Ball milling (30 Hz) enhances condensation reactions compared to static conditions .

  • Precipitation in water: Hydrolysis yields insoluble dantrolene free acid (solubility <1 mg/L) .

Biochemical Interactions

Dantrolene inhibits ryanodine receptors (RyRs) , blocking Ca²⁺ release from the sarcoplasmic reticulum. This interaction stabilizes cytosolic Ca²⁺ levels, critical for treating malignant hyperthermia .

Compatibility and Formulation Challenges

  • Solubility: Limited aqueous solubility (~2 µg/mL) complicates liquid formulations .

  • Ionic strength: Precipitation occurs with excess sodium ions (common ion effect) .

Key Stability Recommendations

  • Store at pH 7.4 and ≤25°C to minimize hydrolysis .

  • Avoid prolonged exposure to alkaline buffers or high ionic strength solutions .

Q & A

Basic: What is the mechanism of action of dantrolene sodium in skeletal muscle relaxation, and how can this be experimentally validated?

Dantrolene sodium inhibits calcium release from the sarcoplasmic reticulum by antagonizing ryanodine receptor 1 (RyR1). To validate this:

  • Method: Use isolated skeletal muscle preparations (e.g., frog sartorius muscle) to measure contractile responses before and after dantrolene administration under caffeine-induced calcium release conditions. Monitor intracellular calcium flux via fluorescent indicators (e.g., Fura-2) .
  • Data Interpretation: A reduction in contraction amplitude and calcium transients confirms RyR1 modulation. Compare results with positive controls (e.g., ryanodine) and negative controls (e.g., untreated muscle) .

Basic: What assay methods are recommended for quantifying dantrolene sodium purity in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a validated HPLC protocol:

  • Method:
    • Chromatography: Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0).

    • Detection: UV absorbance at 254 nm.

    • Calculation: Compare peak areas of the sample (rU) and a certified reference standard (rS) using the formula:
      Purity (%)=100×CS×rUCU×rS\text{Purity (\%)} = \frac{100 \times C_S \times r_U}{C_U \times r_S}

      where CSC_S and CUC_U are standard and sample concentrations, respectively .

  • Validation: Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .

Advanced: How can researchers resolve contradictory data on dantrolene’s efficacy in non-malignant hyperthermia applications (e.g., neuroprotection or Wolfram disease)?

Contradictions often arise from model-specific variability (e.g., species differences in RyR1 isoforms) or dosing inconsistencies.

  • Methodological Approach:
    • Standardize Models: Use transgenic mice expressing human RyR1 variants to replicate human pathophysiology .
    • Dose-Response Curves: Establish EC₅₀ values in vitro (e.g., cortical neuron cultures for neuroprotection studies) before in vivo testing .
    • Biomarker Correlation: Measure malondialdehyde (oxidative stress) and pro-inflammatory cytokines alongside clinical outcomes to contextualize efficacy .
  • Data Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate preclinical data and identify confounding variables .

Advanced: What experimental design principles apply when testing dantrolene nanosuspensions (e.g., Ryanodex®) for accelerated therapeutic delivery?

Nanosuspensions require stability and bioavailability assessments:

  • Key Parameters:
    • Particle Size: Use dynamic light scattering (DLS) to ensure nanoparticles remain < 500 nm post-lyophilization .
    • Reconstitution Time: Validate against USP 〈1〉 injectable standards (target: < 20 seconds in 5 mL sterile water) .
    • Bioequivalence: Compare pharmacokinetic profiles (AUC, Cmax) of nanosuspensions vs. conventional formulations in animal models .
  • Statistical Design: Use a crossover study to minimize inter-subject variability .

Basic: How should researchers address variability in dantrolene’s solubility during in vitro experiments?

Dantrolene’s poor water solubility necessitates:

  • Solubilization Strategies:
    • Use dimethyl sulfoxide (DMSO) at ≤ 0.1% v/v to avoid cytotoxicity.
    • Prepare fresh stock solutions in pH-adjusted buffers (e.g., 0.05 M HCl) .
  • Controls: Include vehicle-only controls to isolate solvent effects .

Advanced: What are the ethical and methodological considerations for designing Phase II/III trials of dantrolene in rare diseases (e.g., Wolfram syndrome)?

  • Ethics: Prioritize patient safety with Data Safety Monitoring Boards (DSMBs) to halt trials if adverse events (e.g., hepatotoxicity) exceed predefined thresholds .
  • Methodology:
    • Endpoint Selection: Use composite endpoints (e.g., glycemic control + vision preservation) to capture multidimensional efficacy .
    • Randomization: Stratify participants by disease stage (early vs. advanced) to reduce heterogeneity .
  • Regulatory Alignment: Follow EMA/FDA guidelines for orphan drug designation, including preclinical proof-of-concept in patient-derived cell lines .

Basic: How can researchers validate dantrolene’s off-target effects in cardiac muscle studies?

  • Experimental Setup:
    • Isolate cardiac RyR2-expressing cells (e.g., rat cardiomyocytes).
    • Measure calcium sparks via confocal microscopy before/after dantrolene exposure .
  • Data Analysis: Compare calcium release kinetics (amplitude, frequency) with skeletal muscle data to assess selectivity .

Advanced: What computational tools are available to model dantrolene-RyR1 interactions for drug optimization?

  • Molecular Dynamics (MD): Use software like GROMACS to simulate dantrolene binding to RyR1’s N-terminal domain.
  • Docking Studies: Apply AutoDock Vina to predict binding affinities of dantrolene analogs .
  • Validation: Cross-reference computational data with mutagenesis studies (e.g., RyR1 mutants with disrupted dantrolene binding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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